

The Effect of GNE-049 on MYC Expression: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GNE-049

Cat. No.: B607672

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Abstract

The proto-oncogene MYC is a master transcriptional regulator that is dysregulated in a majority of human cancers, making it a high-priority therapeutic target. Direct inhibition of MYC has proven challenging. An alternative strategy is to target its transcriptional co-activators, such as the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.

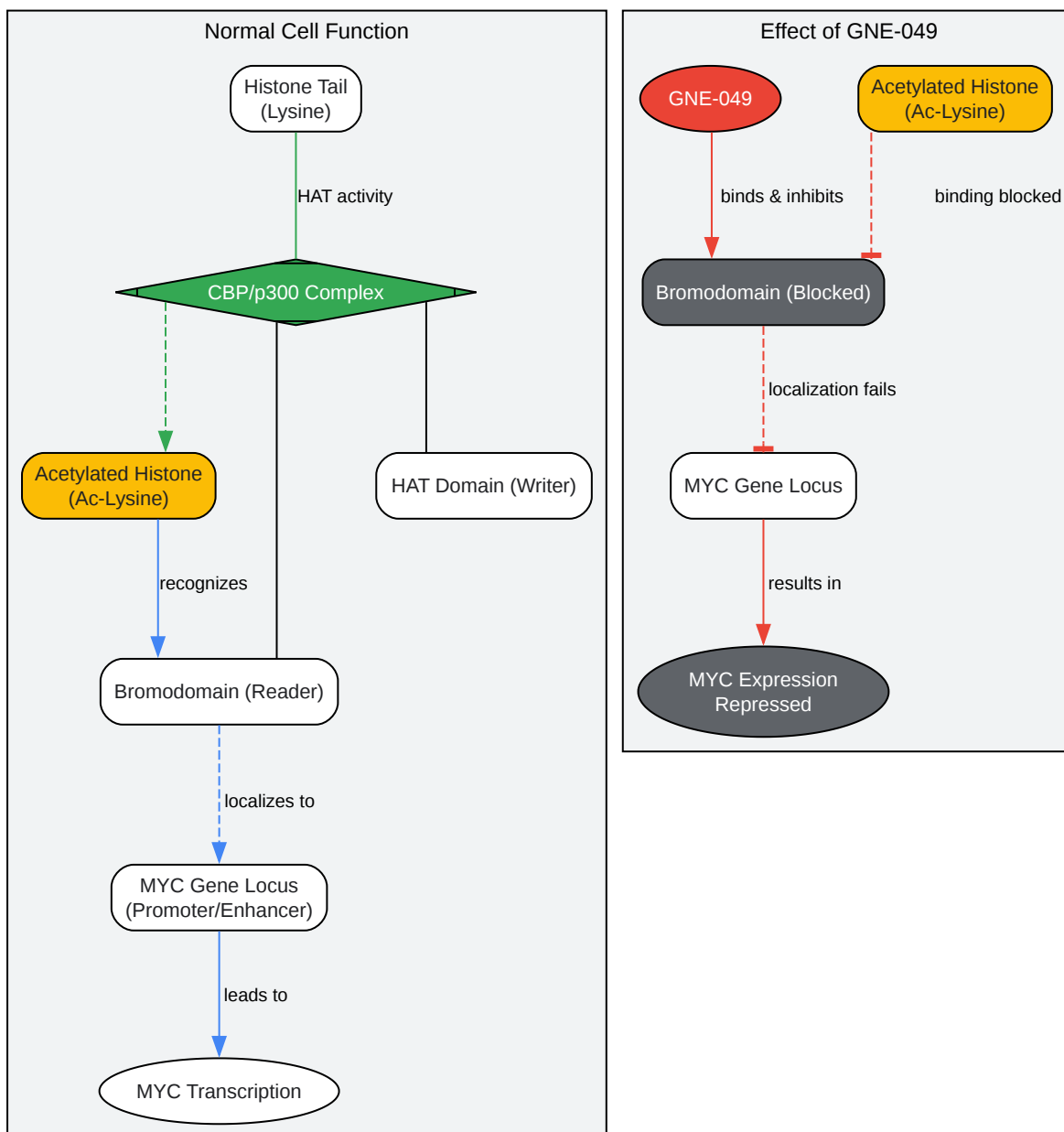
GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of CBP and p300. This technical guide provides an in-depth overview of the effect of **GNE-049** on MYC expression, summarizing key quantitative data, detailing relevant signaling pathways, and outlining the experimental protocols used to generate these findings.

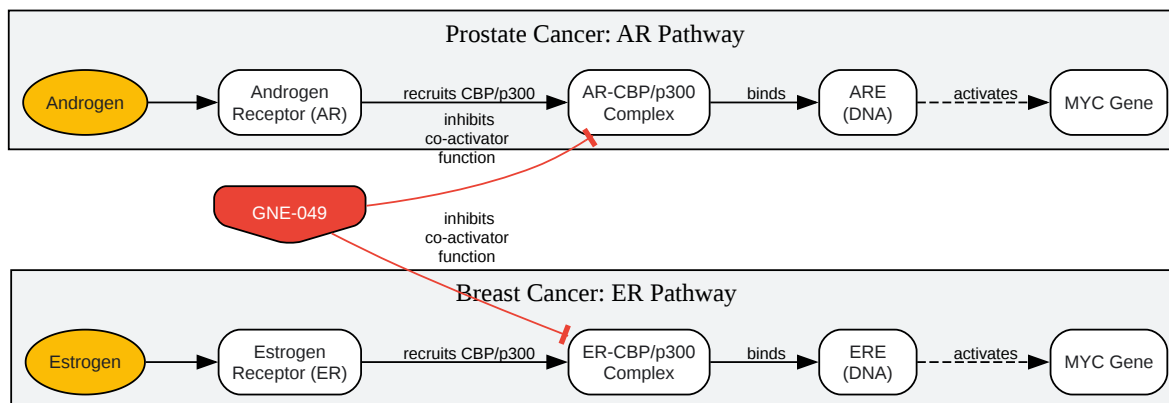
Mechanism of Action of GNE-049

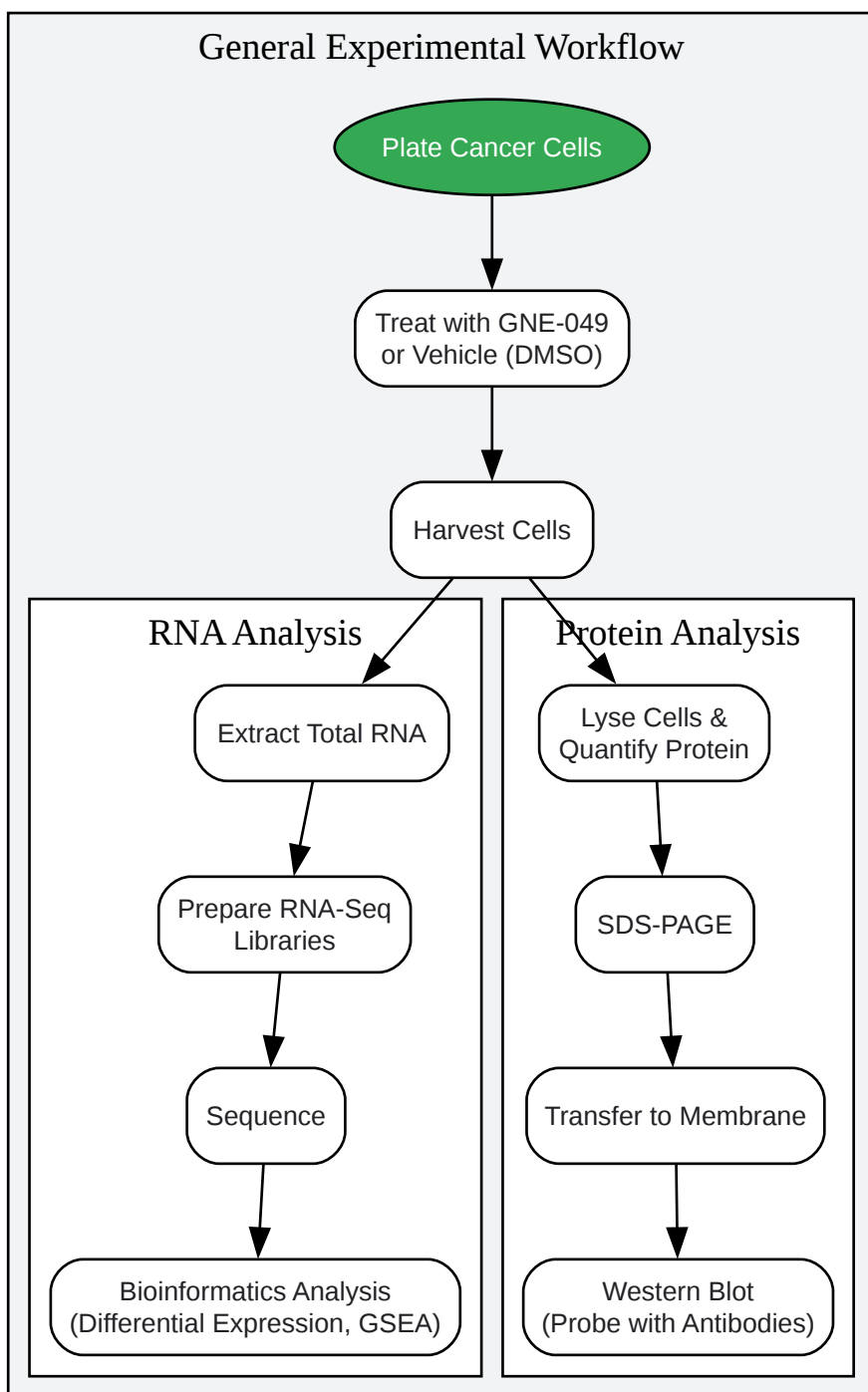
GNE-049 functions by specifically targeting the bromodomain (BRD) of the CBP and p300 proteins.^[1]

- **CBP/p300 Function:** CBP and p300 are crucial transcriptional co-activators. They possess histone acetyltransferase (HAT) activity, which involves adding acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin), which allows transcription factors and RNA polymerase to access DNA and initiate gene expression.^{[2][3]}

- **The Role of the Bromodomain:** The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones.^[1] This "reading" function is critical for CBP/p300 to be recruited to and/or retained at specific genomic loci, such as enhancers and promoters, where it can then exert its HAT activity to promote gene transcription.
- **GNE-049 Inhibition:** **GNE-049** competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents CBP/p300 from recognizing its acetylated histone targets. While **GNE-049** does not directly inhibit the catalytic HAT domain, blocking the bromodomain's reader function is sufficient to disrupt the co-activator function of CBP/p300, leading to a reduction in histone acetylation (specifically H3K27ac) at key gene regulatory regions and subsequent downregulation of target gene expression, including MYC.^{[2][4]}







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- To cite this document: BenchChem. [The Effect of GNE-049 on MYC Expression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607672#gne-049-effect-on-myc-expression]

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